molecular formula C35H38N4O6 B055845 Nixdde CAS No. 117032-45-8

Nixdde

Cat. No.: B055845
CAS No.: 117032-45-8
M. Wt: 610.7 g/mol
InChI Key: CNVMXBANPYIJHF-ZISNHAQESA-N
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Description

Properties

CAS No.

117032-45-8

Molecular Formula

C35H38N4O6

Molecular Weight

610.7 g/mol

IUPAC Name

methyl 3-[(11E)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-11-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-oxopyrrol-2-yl]methylidene]-6,13-dimethyl-4,10-diazatricyclo[8.3.0.03,7]trideca-1,3(7),5,12-tetraen-12-yl]propanoate

InChI

InChI=1S/C35H38N4O6/c1-8-22-20(4)34(42)37-27(22)15-26-18(2)24-13-14-39-30(16-28(24)36-26)19(3)25(10-12-33(41)45-7)31(39)17-29-23(9-11-32(40)44-6)21(5)35(43)38-29/h8,15-17,36H,1,9-14H2,2-7H3,(H,37,42)/b27-15-,31-17+

InChI Key

CNVMXBANPYIJHF-ZISNHAQESA-N

SMILES

CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C

Isomeric SMILES

CC1=C(NC2=C1CCN\3C(=C2)C(=C(/C3=C\C4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)/C=C\5/C(=C(C(=O)N5)C)C=C

Canonical SMILES

CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C

Synonyms

neobiliverdin IX delta dimethyl ester
neobiliverdine IXdelta dimethyl ester
NIXDDE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on "Nixdde" is unavailable, the evidence provides frameworks for comparing compounds in general:

Key Parameters for Comparison

Structural Similarities :

  • As per pharmaceutical guidelines, structural analogs should be evaluated for functional groups, stereochemistry, and bonding patterns (e.g., phosphine-alkene ligands in catalysis or NADPH-dependent enzymes) .
  • Example: Nicotinic acid hydrochloride (CAS 636-79-3) shares structural motifs with other vitamin B3 derivatives but lacks direct relevance to "this compound" .

Synthesis and Characterization: Guidelines from Medicinal Chemistry Research emphasize reporting NMR, IR, MS, and elemental analysis for novel compounds . For "this compound," such data would need validation against established compounds like dexetimide or NADPH-active site analogs .

Functional and Pharmacological Properties: Bioactivity comparisons require parameters like IC50, EC50, and binding affinity.

Hypothetical Comparison Table

Parameter "this compound" (Hypothetical) Nicotinic Acid Hydrochloride Dexetimide Phosphine-Alkene Ligands
Molecular Formula Not available C₆H₆NO₂·HCl C₂₄H₂₈NO₃ Varies (e.g., Fe-based)
CAS Number Not available 636-79-3 21888-98-0 Not specified
Key Applications Unknown Vitamin supplementation Anticholinergic agent Catalysis, metal coordination
Characterization Methods N/A NMR, IR, MS NMR, HPLC, X-ray diffraction X-ray crystallography, NMR

Recommendations for Future Work

Validate Existence : Cross-reference "this compound" with databases like PubChem, Reaxys, or SciFinder to confirm its identity.

Synthesize and Characterize : Follow protocols from Medicinal Chemistry Research for synthesis, purity testing, and spectral analysis .

Comparative Studies: Use frameworks from pharmaceutical guidelines (e.g., ICH harmonisation) to assess bioequivalence or catalytic efficiency against known analogs .

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